N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O3S/c19-10-7-12(20)16-13(8-10)27-18(21-16)22-17(26)9-2-1-3-11(6-9)23-14(24)4-5-15(23)25/h1-3,6-8H,4-5H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSTEQQDDZYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyrrolidinylbenzamide moiety: This step involves amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can be carried out using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit significant anticonvulsant properties. Studies have shown that compounds with similar structures can effectively inhibit seizures in various animal models. For instance:
- Model Studies : Compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Preliminary results indicated that certain derivatives demonstrated high efficacy with low toxicity profiles compared to standard anticonvulsants like phenytoin and phenobarbital .
Anticancer Potential
The benzothiazole moiety is known for its anticancer properties. Compounds containing this structure have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may possess similar anticancer activity due to its structural features:
- Mechanism of Action : Research suggests that the compound may interfere with cellular signaling pathways involved in cancer progression, although detailed studies are necessary to elucidate the exact mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:
- Substituent Variations : Modifications at the benzothiazole or pyrrolidine rings can significantly alter biological activity.
- Fluorine Substitution : The presence of fluorine atoms may enhance lipophilicity and improve receptor binding affinity .
Case Studies
Several studies have explored the efficacy of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrrolidinylbenzamide moiety. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 296.29 g/mol
Structural Features
The compound contains:
- A benzothiazole ring with two fluorine substituents.
- A pyrrolidine moiety that contributes to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and Aurora-A kinase. The inhibition of these targets leads to reduced tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
In addition to antitumor effects, this compound has been studied for its anti-inflammatory activities. The following observations were noted:
- Inhibition of Nitric Oxide Production : Similar compounds have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are critical in inflammatory responses .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Activity Against Bacterial Strains : Preliminary studies suggest that it may possess moderate antibacterial properties, although further testing is required to establish efficacy against specific pathogens .
Synthesis and Evaluation
A series of studies have synthesized derivatives of benzothiazole compounds, including the target compound. These studies focused on:
- Synthesis Protocols : Various synthetic routes have been explored to optimize yield and purity.
- Biological Testing : In vitro assays have been conducted to evaluate cytotoxicity against cancer cell lines.
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), Aurora-A | |
| Anti-inflammatory | Reduced TNF-α and NO production | |
| Antimicrobial | Moderate activity against bacteria |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, it was found that certain derivatives exhibited low toxicity levels while maintaining biological activity . This suggests a favorable safety margin for potential therapeutic applications.
Q & A
Q. Basic Research Focus
- Synthesis : Adopt a stepwise approach similar to structurally related benzothiazole derivatives. For example, react 4,6-difluoro-1,3-benzothiazol-2-amine with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in a pyridine medium under controlled stirring. Monitor reaction progress via TLC and purify via chromatography .
- Crystallography : Use SHELX programs (e.g., SHELXS/SHELXL) for single-crystal X-ray diffraction to resolve molecular packing and hydrogen-bonding interactions. Refinement should include riding models for H-atoms and validation of non-classical interactions (e.g., C–H⋯F/O) .
How does the compound influence intracellular ATP levels and glucose metabolism in recombinant CHO cells?
Q. Advanced Research Focus
- ATP Measurement : Employ intracellular ATP assay kits (e.g., Toyo B-Net) with centrifugation steps to isolate ATP. Quantify using luminescence plate readers (e.g., Infinite M Plex) and normalize to cell count .
- Metabolic Profiling : Track glucose uptake and lactate production rates via BioProfile FLEX2 or HPLC. In fed-batch cultures, maintain glucose >1 g/L and calculate cell-specific rates using slope-based methods (mAb/glucose/lactate vs. viable cell density) .
- Key Finding : The compound increases ATP content (1.5–2× baseline) and glucose uptake (0.61 pmol/cell/day) while suppressing lactate production (0.15 pmol/cell/day), indicating enhanced oxidative phosphorylation .
What structural features are critical for enhancing monoclonal antibody (mAb) production, and how can SAR studies guide optimization?
Q. Advanced Research Focus
- Core Moieties : The 2,5-dioxopyrrolidin group and 4,6-difluorobenzothiazole backbone are critical for metabolic modulation. Analog studies (e.g., MPPB in ) show 2,5-dimethylpyrrole enhances mAb yield but reduces galactosylation, impacting product quality .
- SAR Strategy :
- Modify pyrrolidine/dioxopyrrolidin substituents to balance cell growth inhibition and productivity.
- Introduce hydrophilic groups (e.g., hydroxyl) to mitigate glycosylation defects .
What analytical techniques are optimal for assessing the compound’s impact on N-linked glycosylation of therapeutic antibodies?
Q. Methodological Focus
- Antibody Purification : Use Protein A affinity chromatography followed by deglycosylation with PNGase F .
- Glycosylation Profiling : Apply HPLC with XBridge BEH Amide XP columns and 2-AB labeling. Detect peaks at 420 nm and compare retention times to standards (e.g., G0F, G1F, G2F) .
- Statistical Validation : Perform ≥3 biological replicates analyzed via JMP software; report mean ± SD and significance thresholds (p<0.05) .
Despite suppressing cell growth, how does the compound enhance mAb yield, and what experimental approaches resolve this contradiction?
Q. Data Contradiction Analysis
- Observed Phenotype : At 0.32–0.64 mM, the compound reduces viable cell density (VCD) by 34% (14.0 vs. 21.2 × 10⁶ cells/mL) but increases mAb titer 1.5× (1,098 mg/L) via elevated cell-specific productivity (11 vs. 7.1 pg/cell/day) .
- Resolution Strategies :
When designing fed-batch experiments to evaluate this compound, what parameters should be monitored to assess metabolic shifts?
Q. Experimental Design Focus
- Critical Parameters :
- Viable Cell Density (VCD) and viability (flow cytometry).
- Metabolites : Glucose, lactate (BioProfile FLEX2), and ammonium (ion-selective electrodes).
- Product Quality : N-glycosylation (HPLC), aggregate formation (SEC-HPLC).
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
